molecular formula C21H21ClN2O3 B15029506 (4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-(2-chloro-4,5-dimethoxybenzylidene)-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B15029506
M. Wt: 384.9 g/mol
InChI Key: KOFSYAUSJNHBDI-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-4-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of appropriate aldehydes and ketones with hydrazines. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide

    Temperature: Reflux conditions (around 80-100°C)

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for synthesizing more complex molecules.

Biology

In biological research, this compound might be studied for its potential biological activities, such as anti-inflammatory or antimicrobial properties.

Medicine

In medicinal chemistry, derivatives of pyrazolones are often explored for their therapeutic potential, including analgesic and antipyretic effects.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (4E)-4-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Phenylbutazone: Another pyrazolone derivative known for its anti-inflammatory properties.

    Metamizole: A pyrazolone used as an analgesic and antipyretic.

Uniqueness

(4E)-4-[(2-CHLORO-4,5-DIMETHOXYPHENYL)METHYLIDENE]-1-PHENYL-3-PROPYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE might exhibit unique properties due to the presence of specific functional groups, such as the chloro and methoxy substituents, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C21H21ClN2O3

Molecular Weight

384.9 g/mol

IUPAC Name

(4E)-4-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-5-propylpyrazol-3-one

InChI

InChI=1S/C21H21ClN2O3/c1-4-8-18-16(21(25)24(23-18)15-9-6-5-7-10-15)11-14-12-19(26-2)20(27-3)13-17(14)22/h5-7,9-13H,4,8H2,1-3H3/b16-11+

InChI Key

KOFSYAUSJNHBDI-LFIBNONCSA-N

Isomeric SMILES

CCCC\1=NN(C(=O)/C1=C/C2=CC(=C(C=C2Cl)OC)OC)C3=CC=CC=C3

Canonical SMILES

CCCC1=NN(C(=O)C1=CC2=CC(=C(C=C2Cl)OC)OC)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.